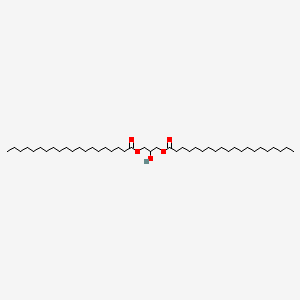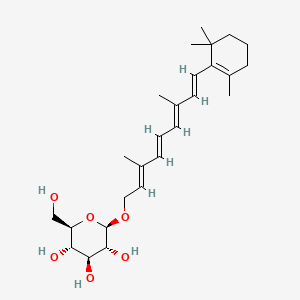
GSK-LSD1
Übersicht
Beschreibung
GSK-LSD1 ist ein potenter und selektiver Inhibitor der Lysin-spezifischen Demethylase 1 (LSD1), einem Enzym, das an der Regulation der Genexpression durch die Demethylierung von Histonproteinen beteiligt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, einschließlich Krebs und Virusinfektionen, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflusschemie und automatisierter Synthese, um Konsistenz und Effizienz zu gewährleisten. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Reinheit und Potenz des Endprodukts zu überwachen .
Wissenschaftliche Forschungsanwendungen
GSK-LSD1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: Es wird verwendet, um die Rolle von LSD1 bei der Proliferation und Differenzierung von Krebszellen zu untersuchen.
Virusinfektionen: This compound wurde auf seine Fähigkeit untersucht, das Zytokin-Freisetzungssyndrom zu unterdrücken, das durch Virusinfektionen wie SARS-CoV-2 ausgelöst wird.
Arzneimittelentwicklung: This compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf LSD1 abzielen, um Krankheiten zu behandeln.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der enzymatischen Aktivität der Lysin-spezifischen Demethylase 1. LSD1 ist an der Demethylierung von Histonproteinen beteiligt, die eine entscheidende Rolle bei der Regulation der Genexpression spielt. Durch die Hemmung von LSD1 verhindert this compound die Entfernung von Methylgruppen von Histonproteinen, was zu Veränderungen in den Genexpressionsmustern führt. Diese Hemmung kann zur Unterdrückung der Proliferation von Krebszellen und zur Modulation von Immunantworten führen .
Wirkmechanismus
Target of Action
GSK-LSD1 is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1, also known as KDM1A, plays key roles in gene expression during carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .
Mode of Action
This compound inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes . It induces gene expression changes in cancer cell lines . The compound interacts with LSD1, inhibiting its activity and thus altering the methylation status of histones . This results in changes in gene expression patterns, which can affect various cellular processes .
Biochemical Pathways
The inhibition of LSD1 by this compound affects several biochemical pathways. LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . It suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) . Inhibition of LSD1 leads to changes in these pathways, affecting cellular processes such as cell proliferation, differentiation, and stem cell self-renewal .
Pharmacokinetics
It is known that this compound potently inhibits the proliferation of various cancer cell lines
Result of Action
The inhibition of LSD1 by this compound leads to changes in gene expression patterns, which can affect various cellular processes . It has been shown to potently inhibit the proliferation of various cancer cell lines . In the context of COVID-19, this compound has been shown to reduce pro-inflammatory cytokines in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in-vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of COVID-19, the cytokine storm triggered by the virus can influence the efficacy of this compound
Biochemische Analyse
Biochemical Properties
GSK-LSD1 functions as an irreversible, mechanism-based inhibitor of LSD1, with an IC50 value of 16 nM . It is highly selective, being over 1000-fold more selective for LSD1 compared to other closely related flavin adenine dinucleotide (FAD)-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . This compound interacts with LSD1 by binding to its active site, thereby inhibiting its demethylase activity. This inhibition leads to changes in gene expression patterns, particularly in cancer cell lines, where it has been shown to inhibit cell proliferation .
Cellular Effects
This compound has profound effects on various cellular processes. In cancer cell lines, it induces changes in gene expression that inhibit cell growth and proliferation . It has also been shown to reduce inflammation and lipolysis in adipocytes, thereby improving insulin sensitivity and glycemic control in mouse models of obesity . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells by promoting a memory phenotype and reducing T cell exhaustion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the demethylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in gene expression . This compound also disrupts interactions between LSD1 and other proteins, such as the transcription factor GFI1B, which is crucial for the survival of acute myeloid leukemia (AML) cells . This disruption further contributes to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in in vitro studies, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients . In mouse models, systemic administration of this compound has been found to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity over time . These effects suggest that this compound has a stable and long-lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of obesity, systemic administration of this compound at different dosages has been shown to reduce food intake and body weight, improve insulin sensitivity, and ameliorate NAFLD . High doses of this compound may lead to adverse effects, such as toxicity and off-target interactions. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity. In mouse models of obesity, this compound has been shown to reduce adipocyte inflammation and lipolysis, thereby improving insulin sensitivity and glycemic control . It also reverses NAFLD in a non-hepatocyte-autonomous manner, suggesting an indirect mechanism potentially via inhibition of adipocyte lipolysis and subsequent effects on lipid partitioning .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to reduce inflammation and lipolysis in adipocytes, indicating its ability to penetrate adipose tissue and exert its effects locally . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells, suggesting its effective distribution within the immune system .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with LSD1 and other chromatin-associated proteins. This localization is crucial for its activity, as it allows this compound to inhibit LSD1-mediated demethylation of histone proteins and regulate gene expression . The targeting signals and post-translational modifications that direct this compound to the nucleus are essential for its function and therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK-LSD1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to monitor the purity and potency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK-LSD1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Substitutionsreagenzien (z. B. Alkylhalogenide). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zur Bildung verschiedener funktionalisierter Derivate führen .
Vergleich Mit ähnlichen Verbindungen
GSK-LSD1 wird mit anderen LSD1-Inhibitoren verglichen, wie z. B.:
Tranylcypromin: Ein nicht-selektiver Inhibitor, der auch auf Monoaminooxidasen abzielt.
ORY-1001 (Iadademstat):
GSK-2879552: Ein weiterer selektiver LSD1-Inhibitor, der zur Behandlung von Krebs untersucht wird
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Selektivität für LSD1 gegenüber anderen verwandten Enzymen, wie LSD2 und Monoaminooxidasen. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .
Liste ähnlicher Verbindungen
- Tranylcypromin
- ORY-1001 (Iadademstat)
- GSK-2879552
- IMG-7289 (Bomedemstat)
- INCB059872
- CC-90011 (Pulrodemstat)
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)



![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

